Lck Kinase Inhibition Potency vs. Downstream Selectivity Marker Zap70
The compound exhibits sub-nanomolar inhibitory activity against Lck while demonstrating negligible activity against Zap70, a key downstream tyrosine kinase in T-cell signaling. This selectivity is critical for minimizing off-target immunosuppressive effects [1].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Lck IC50 = 0.200 nM; Zap70 IC50 > 25 μM |
| Comparator Or Baseline | All compounds in the series were >25 μM vs Zap70; specific comparator data for PP1/PP2 not provided in this assay |
| Quantified Difference | Selectivity ratio > 125,000-fold for Lck over Zap70 |
| Conditions | HTRF kinase assay (Lck); panel screen for Zap70 |
Why This Matters
This selectivity window is essential for researchers requiring Lck-specific inhibition without disrupting Zap70-mediated signaling pathways, a common liability of less selective Src-family inhibitors.
- [1] DiMauro, E. F.; Newcomb, J.; Nunes, J. J.; et al. Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. J. Med. Chem. 2006, 49 (19), 5671–5686. View Source
